Product packaging for 2-methyl-N-quinolin-8-ylpropanamide(Cat. No.:)

2-methyl-N-quinolin-8-ylpropanamide

Cat. No.: B249797
M. Wt: 214.26 g/mol
InChI Key: HRMKVLWLIRLLKK-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and pharmaceutical chemistry. colab.wsresearchgate.netbelnauka.by Its "privileged" status stems from its remarkable versatility and the wide array of pharmacological activities exhibited by its derivatives. colab.wsmolaid.com Quinoline-based compounds have been extensively investigated and developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. colab.wsresearchgate.netbelnauka.by

The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, influencing the compound's biological activity, solubility, and bioavailability. belnauka.by Researchers have successfully designed and synthesized novel quinoline derivatives with enhanced therapeutic properties by introducing various functional groups. researchgate.netbelnauka.by This has led to the development of numerous quinoline-containing drugs that have shown promising results in both preclinical and clinical studies, solidifying the quinoline scaffold's importance in drug discovery. belnauka.bymolaid.com

Structural Classification and Precise Nomenclature of 2-methyl-N-quinolin-8-ylpropanamide within Quinoline-Amide Derivatives

This compound belongs to the quinoline-amide class of compounds. This classification arises from its core structure, which features a propanamide group attached to the 8-position of a quinoline ring system. The precise nomenclature indicates an amide (-NH-CO-) linkage where the nitrogen atom is bonded to the C8 position of the quinoline ring, and the carbonyl group is part of a propanamide moiety. The "2-methyl" prefix specifies that a methyl group is attached to the second carbon of the propane (B168953) chain.

The N-(quinolin-8-yl)amide substructure is a well-recognized bidentate directing group in organic synthesis, particularly in C-H bond activation reactions. rsc.org This directing capability has been exploited to functionalize the quinoline ring at various positions. rsc.org

Differentiation from Closely Related Quinoline-Propanamide Analogues and Isomers

The specific substitution pattern of this compound is crucial for its distinct chemical identity. It differs from its isomers and analogues in the following ways:

Positional Isomers of the Amide Linkage: The amide group's attachment at the 8-position is a key feature. Isomers such as 2-methyl-N-quinolin-2-ylpropanamide or N-quinolin-6-ylpropanamide would have the propanamide group at different positions on the quinoline ring, leading to different spatial arrangements and potentially different chemical and biological properties. thieme-connect.de

Isomers within the Propanamide Moiety: The "2-methyl" designation is specific. An isomer could be N-methyl-N-quinolin-8-ylpropanamide, where the methyl group is on the amide nitrogen rather than the propyl chain.

Analogues with Different Acyl Groups: Replacing the propanamide group with other acyl groups results in different analogues. For example, N-(quinolin-8-yl)benzamide, which has a benzoyl group instead of a propanoyl group, is a well-studied class of compounds. rsc.org

Analogues with Different Alkyl Chains: The length and branching of the alkyl chain of the amide are defining features. For instance, N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide is a more complex analogue that has been investigated for its biological activity. nih.gov

The table below highlights some key structural differences between this compound and related compounds.

Compound NameAmide Position on Quinoline RingAcyl GroupAdditional Substituents
This compound 82-methylpropanoylNone on quinoline
2-methyl-N-quinolin-2-ylpropanamide22-methylpropanoylNone on quinoline
N-(quinolin-8-yl)benzamide8BenzoylNone on quinoline
N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide4 (oxy-linked)N-methyl-N-phenyl-2-oxypropanoyl2-(pyridin-2-yl)

Current Academic Research Landscape and Identified Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature reveals a significant knowledge gap specifically concerning this compound. While extensive research exists on the broader categories of quinoline derivatives and N-(quinolin-8-yl)amides, dedicated studies on this particular compound are notably absent.

The existing research on related compounds provides a framework for potential synthetic routes and applications. For instance, the synthesis of N-(quinolin-8-yl) amides is often achieved through the reaction of 8-aminoquinoline (B160924) with a corresponding acyl chloride or carboxylic acid. researchgate.netbelnauka.by Furthermore, the reactivity of the N-(quinolin-8-yl)amide moiety as a directing group in C-H activation is well-documented, suggesting that this compound could serve as a substrate in such reactions. rsc.org

However, the lack of specific studies on this compound means that its fundamental chemical and physical properties, such as its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), are not publicly available in peer-reviewed literature. Consequently, its potential biological activities remain unexplored. This represents a clear gap in the current academic landscape and an opportunity for future research to synthesize, characterize, and investigate the properties of this specific quinoline-amide derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B249797 2-methyl-N-quinolin-8-ylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methyl-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C13H14N2O/c1-9(2)13(16)15-11-7-3-5-10-6-4-8-14-12(10)11/h3-9H,1-2H3,(H,15,16)

InChI Key

HRMKVLWLIRLLKK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl N Quinolin 8 Ylpropanamide

Established Synthetic Routes to N-Quinolin-8-ylpropanamide Scaffolds

The synthesis of N-quinolin-8-ylpropanamide scaffolds hinges on the effective formation of an amide bond between an 8-aminoquinoline (B160924) core and a suitable carboxylic acid derivative. This section explores the general strategies for this crucial linkage and the methods for constructing the quinoline (B57606) nucleus itself.

General Strategies for Amide Linkage Formation on the Quinoline Nucleus

The formation of the amide bond in N-quinolin-8-yl amides is a fundamental transformation in their synthesis. This typically involves the reaction of 8-aminoquinoline with an activated carboxylic acid derivative. A variety of coupling reagents and conditions have been developed to facilitate this transformation efficiently.

Commonly, the carboxylic acid, in this case, 2-methylpropanoic acid, is activated to enhance its reactivity towards the amino group of 8-aminoquinoline. Standard peptide coupling reagents are often employed for this purpose. These reagents include carbodiimides such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. google.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide (DMF). google.com

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Reacting 2-methylpropanoyl chloride with 8-aminoquinoline in the presence of a base to neutralize the HCl byproduct is a straightforward method for amide formation. google.com

The stability of the resulting amide linkage is a key feature, attributed to resonance delocalization of the nitrogen lone pair into the carbonyl group. This imparts partial double bond character and restricts rotation, leading to a planar amide bond. This inherent stability, coupled with the ability of the amide proton and quinoline nitrogen to act as hydrogen bond donors and acceptors, is crucial for the role of these scaffolds in various chemical applications.

Specific Approaches for Regioselective Introduction of the 2-methylpropanoyl Moiety

The regioselective introduction of the 2-methylpropanoyl moiety specifically at the 8-position of the quinoline ring is achieved by starting with 8-aminoquinoline. The nucleophilic amino group at this position readily reacts with 2-methylpropanoyl chloride or 2-methylpropanoic acid that has been activated with a coupling agent.

The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-catalyzed C-H activation chemistry. This property is exploited in subsequent functionalization reactions rather than the initial amide formation itself. The chelation of a metal catalyst between the quinoline nitrogen and the amide nitrogen directs reactions to specific C-H bonds, most commonly at the C-5 position of the quinoline ring.

Applicability of Classical Quinoline Synthesis Methods (e.g., Skraup, Combe's, Pfitzinger, Friedländer) to Quinolin-8-yl Core Formation

The quinolin-8-yl core, the foundational structure for 2-methyl-N-quinolin-8-ylpropanamide, can be synthesized through several classical named reactions. These methods provide routes to substituted quinolines, including the crucial precursor, 8-aminoquinoline.

Skraup Synthesis : This is a widely used method for preparing the quinoline skeleton. nih.gov It involves the reaction of an aniline (B41778), in this case, o-aminophenol or a related derivative, with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene, which can be derived from the aniline itself). google.comresearchgate.net To obtain an 8-aminoquinoline derivative, one would typically start with a 1,2-diaminobenzene derivative. The harsh reaction conditions, however, can limit its applicability for substrates with sensitive functional groups.

Combes Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgcore.ac.uk The resulting β-amino enone intermediate undergoes acid-catalyzed cyclization to form a substituted quinoline. jptcp.com The choice of aniline and β-diketone dictates the substitution pattern of the final quinoline product.

Pfitzinger Reaction : The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgiipseries.org The isatin ring is opened to an amino acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org While this method directly yields a carboxylic acid at the 4-position, modifications would be necessary to produce an 8-aminoquinoline derivative suitable for propanamide synthesis.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganic-chemistry.org This method is known for its versatility and can be catalyzed by acids or bases. wikipedia.orgnih.gov To synthesize an 8-aminoquinoline precursor, a suitably substituted 2-aminobenzaldehyde would be required.

Table 1: Overview of Classical Quinoline Syntheses for Quinolin-8-yl Core Formation

Synthesis MethodReactantsConditionsResulting QuinolineRelevance to this compound
Skraup Aniline derivative, glycerol, sulfuric acid, oxidizing agentHarsh, acidicSubstituted quinolinesCan be used to synthesize the 8-aminoquinoline precursor. nih.govgoogle.comresearchgate.net
Combes Aniline, β-diketoneAcid-catalyzed2,4-substituted quinolinesProvides a route to substituted quinolines, adaptable for precursors. wikipedia.orgjptcp.com
Pfitzinger Isatin, carbonyl compound, baseBasicQuinoline-4-carboxylic acidsPrimarily for 4-carboxyquinolines, less direct for 8-amino derivatives. wikipedia.orgiipseries.org
Friedländer 2-aminobenzaldehyde/ketone, compound with α-methylene groupAcid or base catalyzedSubstituted quinolinesVersatile method for obtaining specifically substituted quinoline cores. wikipedia.orgorganic-chemistry.org

Targeted Derivatization and Selective Functionalization of this compound

Once the this compound scaffold is assembled, it can be further modified to introduce additional functionality. The inherent electronic properties and the directing-group capabilities of the 8-amido group enable a range of selective chemical transformations.

Regioselective Functionalization Strategies on the Quinoline Ring and Amide Linkage

The quinoline ring system and the amide linkage of this compound offer multiple sites for functionalization. Strategic manipulation of reaction conditions allows for high regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of quinoline-8-yl amides, the amide group can act as a directing group, facilitating the deprotonation of the adjacent C-H bond at the C-7 position by a strong organolithium base.

However, the presence of the acidic N-H proton on the amide complicates this direct C-H activation. Treatment with a strong base like n-butyllithium (n-BuLi) will preferentially deprotonate the amide nitrogen. rsc.orgresearchgate.net To achieve ortho-lithiation at the C-7 position, a second equivalent of a stronger, more sterically hindered base like tert-butyllithium (B1211817) (t-BuLi) is often required after the initial N-H deprotonation. rsc.org This generates a dianionic species, which can then be trapped with various electrophiles to introduce a substituent at the C-7 position. rsc.org

The resulting lithiated species can be quenched with a wide array of electrophiles, leading to a diverse range of 7-substituted quinoline-8-yl amides. Examples of electrophiles include aldehydes, ketones, disulfides, and silyl (B83357) halides. This methodology provides a versatile route to novel derivatives of this compound.

Catalytic C-H Bond Functionalization Approaches for Selective Substitution

The 8-aminoquinoline group within this compound is a powerful bidentate directing group, steering transition-metal catalysts to selectively activate otherwise inert C–H bonds. nih.govnih.gov This chelation-assisted strategy allows for precise functionalization at specific positions on the quinoline core, a valuable tool in synthetic organic chemistry. researchgate.net

Ruthenium and palladium catalysts are prominently used for these transformations. nih.govnih.gov For instance, ruthenium-catalyzed C(sp²)–H bond arylation has been successfully applied to N-(quinolin-8-yl)benzamides, which are structurally analogous to the target compound. nih.gov These reactions demonstrate high regioselectivity, typically at the less sterically hindered ortho C-H bond of the benzamide (B126) ring. acs.org Similarly, nickel-catalyzed arylations of aromatic amides bearing the 8-aminoquinoline directing group have been reported, showing high functional group tolerance and selectivity for the less hindered C-H bond. acs.org

A notable application is the ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline ring in N-(quinolin-8-yl)benzamides, which proceeds via aromatic C–H bond activation. rsc.org While many methods target the proximal C-2 or ortho positions, this demonstrates the versatility of the directing group approach to achieve functionalization at more distant sites. The choice of metal catalyst, ligands, and reaction conditions can finely tune the regioselectivity of these C-H functionalization reactions. acs.org

Table 1: Catalytic Systems for C-H Functionalization of N-(Quinolin-8-yl) Amides

Catalyst System Substrate Type Functionalization Type Product Reference
[RuCl₂(p-cymene)]₂ / (p-tol)₃P N-(Quinolin-8-yl)benzamide Arylation 4'-Methyl-2'-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester nih.gov
Ni(OTf)₂ / NaHCO₃ N-(Quinolin-8-yl)benzamide Arylation 2-Methyl-6-phenyl-N-(quinolin-8-yl)benzamide acs.org
Pd(OAc)₂ / Cs₃PO₄ Carboxylic acid 8-aminoquinoline amide β-Arylation of sp³ C-H β-Arylated amide nih.gov
Ru(II) / AgSbF₆ N-(Quinolin-8-yl)benzamide C-5 Alkylation 5-Alkyl-N-(quinolin-8-yl)benzamide rsc.org

Modifications and Substituent Effects at the Propanamide Moiety (e.g., alpha-carbon, amide nitrogen)

Modifications to the propanamide portion of this compound, including the α-carbon and the amide nitrogen, significantly influence the molecule's chemical reactivity and properties.

Systematic studies on related N-alkyl-(2-arylquinolin-4-yl)oxypropanamides have shown that varying the N-alkyl substituent has a profound impact. For example, increasing the length of the N-alkyl chain from methyl to butyl can dramatically alter the binding affinity of the molecule for biological targets like the translocator protein (TSPO). This effect, however, may plateau, with an N-pentyl group offering no further improvement over an N-butyl group. The introduction of N-phenyl or N-benzyl groups is also well-tolerated, showcasing the wide scope for modification at the amide nitrogen.

The α-carbon of the propanamide moiety is another key position for substitution. In a related system, 2,2-dimethyl-N-quinolin-2-ylpropanamide, the presence of two methyl groups at the α-position directs lithiation to the C3 position of the quinoline ring, allowing for subsequent quenching with various electrophiles. This highlights how substituents on the amide side-chain can influence the regioselectivity of reactions on the quinoline core. Furthermore, a modular approach using olefin cross-metathesis allows for the synthesis of a diverse library of N-(quinolin-8-yl) alkenyl amides, demonstrating the capacity for extensive structural variation along the amide side chain. nih.gov

Table 2: Influence of Substituents on the Propanamide Moiety of Quinoline Amides

Modification Site Substituent Observation Reference
Amide Nitrogen Progressive lengthening of N-alkyl chain (methyl to butyl) Dramatic increase in TSPO binding affinity
Amide Nitrogen N-Phenyl, N-Benzyl Well-tolerated substitutions
α-Carbon Dimethyl substitution Directs lithiation to the C3 position of the quinoline ring
Amide Side Chain Introduction of internal alkenes via cross-metathesis Enables access to a diverse library of highly substituted alkenyl amides nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives, including this compound, is increasingly benefiting from the application of green chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials.

Development of Solvent-Free and Environmentally Benign Catalytic Systems

A significant advancement in green synthesis is the development of solvent-free reaction conditions. researchgate.netjocpr.comrsc.org The Friedländer annulation, a classical method for quinoline synthesis, can be performed efficiently under solvent-free conditions using catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or caesium iodide. researchgate.net These methods often provide high yields, cleaner reaction profiles, and simpler work-ups. researchgate.net Similarly, Iridium(III) complexes have been used to catalyze the synthesis of quinolines from 2-amino alcohols and ketones under neat (solvent-free) conditions, generating only water and hydrogen gas as by-products. rsc.org Such protocols avoid the use of large volumes of potentially hazardous organic solvents, aligning with the principles of green chemistry. rsc.org

Application of Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. nih.govresearchgate.net The direct amidation of quinoline-2-carboxylic acid with anilines has been successfully achieved using microwave irradiation, providing a rapid and efficient route to quinoline-2-carboxanilides. nih.govresearchgate.net This approach can circumvent the need for harsh activating agents that may lead to undesired side products. nih.gov In the context of synthesizing the broader quinoline scaffold, microwave assistance has been applied to various multicomponent reactions, often under solvent-free conditions or in environmentally benign solvents like aqueous ethanol (B145695), further enhancing the green credentials of the synthesis. researchgate.netacs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

Reaction Type Heating Method Reaction Time Yield Reference
Quinoline-2-carboxanilide Synthesis Conventional Several hours Moderate nih.gov
Quinoline-2-carboxanilide Synthesis Microwave 15-30 minutes High nih.gov
Dihydropyridopyrimidine Synthesis Conventional 20 hours No product acs.org
Dihydropyridopyrimidine Synthesis Microwave 10-30 minutes 85-96% acs.org
Quinoline Synthesis (from o-nitrobenzaldehyde) Conventional N/A Low yields core.ac.uk
Quinoline Synthesis (from o-nitrobenzaldehyde) Microwave (Solvent-free) 2-5 minutes 70-90% core.ac.uk

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the underlying mechanisms of the reactions involving quinoline-amides is crucial for optimizing existing methods and developing new transformations.

Elucidation of Radical Processes in Quinoline-Amide Reactions

There is growing evidence that radical pathways play a significant role in the functionalization of quinoline systems. researchgate.netorganic-chemistry.org Mechanistic studies often employ radical scavengers, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or BHT (butylated hydroxytoluene), to probe for the involvement of radical intermediates. rsc.org If the addition of a scavenger significantly inhibits or quenches a reaction, it provides strong evidence for a radical mechanism. rsc.org

For example, in the copper-catalyzed C-H sulfonylation of N-(quinolin-8-yl)benzamide, the reaction was completely suppressed in the presence of TEMPO, indicating a process involving radical intermediates. rsc.org Similarly, a visible light-mediated C-H hydroxyalkylation of quinolines has been shown to proceed via a radical path, with evidence pointing towards a radical-mediated spin-center shift as a key step. researchgate.net The generation of radicals can be achieved through various means, including photoredox catalysis or the use of specific initiators, leading to novel reactivity patterns that are distinct from traditional ionic pathways. beilstein-journals.orgnih.gov These investigations into radical processes are expanding the synthetic toolkit for modifying complex molecules like this compound. researchgate.net

Table 4: Mechanistic Experiments for Copper-Catalyzed Sulfonylation of N-(Quinolin-8-yl)benzamide

Entry Variation from Standard Conditions Result Implication Reference
1 No catalyst (Cu(OAc)₂) No reaction Copper is essential for the reaction. rsc.org
2 Addition of TEMPO (3.0 eq.) Reaction quenched (Trace yield) Suggests a radical-mediated pathway. rsc.org
3 Addition of BHT (3.0 eq.) Reaction quenched (Trace yield) Confirms involvement of radical intermediates. rsc.org
4 N-methyl-N-(quinolin-8-yl)benzamide as substrate No reaction The N-H proton of the amide is crucial for reactivity. rsc.org
5 Quinolin-8-yl benzoate (B1203000) as substrate No reaction The amide linkage is critical for the reaction. rsc.org

Detailed Characterization of Catalytic Cycles (e.g., Copper-catalyzed reactions)

The formation of this compound and its analogs through copper-catalyzed reactions represents a highly efficient and atom-economical approach. These reactions typically involve the coupling of an amine, in this case, 8-aminoquinoline, with a carboxylic acid derivative. The 8-aminoquinoline moiety often serves as a bidentate directing group, facilitating the catalytic process. While the precise catalytic cycle can vary depending on the specific copper source, ligands, and oxidants employed, a generally accepted mechanism involves a sequence of steps including coordination, C-H activation, and reductive elimination. The catalytic cycle is thought to proceed through various copper oxidation states, most commonly involving a Cu(I)/Cu(II) or a Cu(I)/Cu(III) pathway. beilstein-journals.orgchim.it

A plausible catalytic cycle for the copper-catalyzed synthesis of N-quinolin-8-yl amides is initiated by the coordination of the 8-aminoquinoline substrate to a Cu(II) species. This coordination is facilitated by the bidentate nature of the 8-aminoquinoline, which binds to the copper center through both the quinoline nitrogen and the amino group nitrogen. This initial step is crucial as it brings the catalyst into close proximity to the C-H bonds of the substrate, setting the stage for the subsequent activation step. beilstein-journals.org

The next key step is the C-H bond activation, which can proceed through different pathways. One proposed mechanism is a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base, leading to the formation of a five-membered cyclometalated copper(II) intermediate. researchgate.net Alternatively, a single-electron transfer (SET) mechanism has also been proposed, particularly when a radical initiator is involved. d-nb.infonih.gov

Following C-H activation, the resulting organocopper(II) intermediate can undergo oxidation to a transient and highly reactive Cu(III) species. This oxidation is often facilitated by an external oxidant. The Cu(III) intermediate is poised for reductive elimination, a critical step where the new C-N bond is formed, yielding the desired N-acylated product and regenerating a Cu(I) species. The Cu(I) catalyst is then re-oxidized to Cu(II) by the oxidant to complete the catalytic cycle. chim.itresearchgate.netd-nb.info

The table below summarizes typical conditions and findings from studies on copper-catalyzed amidation reactions involving 8-aminoquinoline derivatives, which provide a basis for understanding the synthesis of this compound.

CatalystOxidantBaseSolventTemperature (°C)Key Findings & Proposed Intermediates
Cu(OAc)₂Ag₂CO₃-NMP120Intramolecular C(sp³)–H amidation. Proposed bidentate copper complex intermediates. beilstein-journals.org
CuClDTBP-Chloroform110Radical carboamination suggesting a Cu(I)/Cu(II)/Cu(III) cycle. d-nb.infonih.gov
CuINMOK₂CO₃MeCN80C-H amination of ferrocenes with 8-aminoquinoline directing group. nih.gov
Cu(OAc)₂Air (O₂)Pyridine (B92270)DMSO100-140General method for C(sp²)–H bond amination. researchgate.net

These findings collectively support a mechanism where the 8-aminoquinoline directing group plays a pivotal role in facilitating the copper-catalyzed amidation through the formation of stable cyclic intermediates, thereby lowering the activation energy for the C-H bond cleavage and promoting the subsequent C-N bond formation.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl N Quinolin 8 Ylpropanamide and Its Derivatives

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of sophisticated spectroscopic methods is utilized to meticulously map the structural features of 2-methyl-N-quinolin-8-ylpropanamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed picture of the molecule's connectivity and environment of each atom can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. libretexts.org For this compound, distinct signals are expected for the protons on the quinoline (B57606) ring, the propanamide backbone, and the methyl groups. The chemical shifts are influenced by the electronic environment; for instance, protons on the aromatic quinoline ring will appear at a lower field (higher ppm) compared to those on the aliphatic propanamide chain. libretexts.orguncw.edu The splitting patterns of the signals, governed by the n+1 rule, reveal the number of adjacent protons. For example, the methine proton of the propanamide group would likely appear as a multiplet due to coupling with the adjacent methyl and amide protons.

¹³C NMR Spectroscopy: In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. pressbooks.pub This technique is particularly useful for identifying the carbon skeleton. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. For this compound, the carbonyl carbon of the amide group would have a characteristic downfield shift (around 170 ppm). The aromatic carbons of the quinoline ring would resonate in the range of approximately 110-150 ppm, while the aliphatic carbons of the propanamide moiety would appear at a higher field (lower ppm). pressbooks.pub

¹⁵N NMR Spectroscopy: While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the molecule. ipb.pt For this compound, this would include the nitrogen of the quinoline ring and the amide nitrogen. The chemical shifts of these nitrogen atoms can offer insights into their hybridization state and involvement in hydrogen bonding or other intermolecular interactions.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Quinoline H28.8dd4.2, 1.71H
Quinoline H37.4dd8.3, 4.21H
Quinoline H48.1dd8.3, 1.71H
Quinoline H57.5d8.01H
Quinoline H67.6t7.81H
Quinoline H77.5d7.51H
Amide NH9.8s-1H
Propanamide CH2.8sept6.81H
Propanamide CH₃1.3d6.86H

Note: This is a hypothetical table. Actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the N-H stretch of the amide group (around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, typically around 1650 cm⁻¹), and the N-H bend (the amide II band, around 1550 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the quinoline ring would appear in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The aliphatic C-H stretching of the methyl and methine groups would be observed around 2970-2850 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds often give strong Raman signals. For this compound, the C=C stretching vibrations of the quinoline ring are expected to be strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the propanamide backbone may also be more prominent in the Raman spectrum than in the IR. americanpharmaceuticalreview.com

A data table summarizing the expected vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide N-HStretch~3300Weak
Aromatic C-HStretch3100-30003100-3000
Aliphatic C-HStretch2970-28502970-2850
Amide C=OStretch (Amide I)~1650Moderate
Quinoline C=C/C=NStretch1600-1450Strong
Amide N-HBend (Amide II)~1550Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. msu.edu In a typical mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu For this specific compound, fragmentation could involve the loss of the isopropyl group, the entire propanamide side chain, or cleavage within the quinoline ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high accuracy.

For this compound, a successful X-ray crystallographic analysis would reveal:

The exact bond lengths and bond angles within the molecule.

The conformation of the propanamide side chain relative to the quinoline ring.

The planarity of the quinoline ring system.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

These details are crucial for understanding the solid-state properties of the compound and how it might interact with other molecules.

Chiral Resolution and Stereochemical Investigations of Enantiomeric Forms

The this compound molecule contains a stereocenter at the carbon atom of the propanamide group that is bonded to the nitrogen and the isopropyl group. This means the compound can exist as a pair of enantiomers (R and S forms). The investigation of these enantiomers is critical as they can exhibit different biological activities.

Enantioselective Synthesis and Separation Methodologies

Enantioselective Synthesis: The synthesis of a single enantiomer of this compound can be achieved through various enantioselective synthesis strategies. chemrxiv.org One approach involves using a chiral starting material or a chiral auxiliary that directs the stereochemical outcome of the reaction. Another method is to employ a chiral catalyst that preferentially catalyzes the formation of one enantiomer over the other. For instance, a chiral base could be used in the acylation of 8-aminoquinoline (B160924) with a derivative of 2-methylpropanoic acid to induce stereoselectivity. chemrxiv.org

Separation Methodologies: If a racemic mixture (an equal mixture of both enantiomers) is synthesized, the individual enantiomers can be separated through a process called chiral resolution. Common methods for chiral resolution include:

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This is a powerful technique that uses a chiral stationary phase (CSP) in a chromatography column. bgb-analytik.com The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both analytical and preparative-scale separation of enantiomers. bgb-analytik.com

The development of efficient methods for both the enantioselective synthesis and separation of the enantiomers of this compound is essential for studying their individual properties and potential applications. nih.govnih.gov

Chromatographic Techniques for Enantiomer Separation and Purity Assessment (e.g., Chiral HPLC)

The separation of enantiomers and the assessment of enantiomeric purity are critical steps in the characterization of chiral compounds such as this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary and powerful technique for achieving this. The successful enantioseparation of quinoline-based compounds often relies on the selection of an appropriate CSP and the optimization of the mobile phase conditions. researchgate.netdoi.org

The principle of chiral HPLC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. bgb-analytik.com

A variety of CSPs have been successfully utilized for the resolution of chiral compounds containing quinoline moieties and related structures. These can be broadly categorized into polysaccharide-based, Pirkle-type, and macrocyclic antibiotic-based CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., RegisCell®, RegisPack®), are known for their broad applicability in separating a wide range of chiral molecules. bgb-analytik.comchromatographyonline.com Pirkle-type CSPs, like the Whelk-O® 1, offer robust and versatile platforms for chiral separations and can be operated in normal-phase, reversed-phase, and polar organic modes. bgb-analytik.com

The choice of mobile phase is crucial for optimizing the separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly used. bgb-analytik.com Reversed-phase separations typically employ mixtures of water or aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. researchgate.netcsfarmacie.cz The pH of the aqueous phase can also play a significant role in the retention and resolution of ionizable analytes. researchgate.net For some applications, a polar organic mode, using a polar organic solvent as the mobile phase, can provide unique selectivity. bgb-analytik.com

The optimization of a chiral separation method involves systematically evaluating different CSPs and mobile phase compositions to achieve adequate resolution (Rs > 1.5) between the enantiomeric peaks. Other parameters such as flow rate and column temperature can also be adjusted to improve peak shape and separation efficiency. chromatographyonline.com

In cases where direct separation on a CSP is challenging, a derivatization approach can be employed. This involves reacting the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netasianpubs.org For instance, a chiral acid could be used to derivatize an amine-containing compound, or a chiral amine could be used to derivatize a carboxylic acid-containing compound.

The following interactive data tables summarize typical chiral HPLC conditions that have been successfully applied to the separation of quinoline derivatives and other structurally related chiral amides. While specific data for this compound is not available in the public domain, these examples provide a strong basis for method development for its enantiomeric separation and purity assessment.

Table 1: Exemplary Chiral HPLC Conditions for Quinoline Derivatives

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionAnalyte Type
WhelkoShell80% CO2 / 20% Methanol (SFC)4.0UVHexahydroquinoline derivatives doi.org
NicoShellMethanol/Buffer (Reversed-Phase)1.0UVHexahydroquinoline derivatives doi.org
Quinoline Oligoamide-basedNot specifiedNot specifiedUVAxially chiral molecules uni-muenchen.de

Table 2: General Parameters for Chiral Method Development

ParameterTypical Range/OptionsInfluence on Separation
Chiral Stationary Phase Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic AntibioticPrimary determinant of enantioselectivity bgb-analytik.com
Mobile Phase Mode Normal-Phase, Reversed-Phase, Polar OrganicAffects retention, selectivity, and solubility bgb-analytik.com
Organic Modifier Hexane/Alcohol (Normal), Acetonitrile/Methanol (Reversed)Fine-tunes retention and resolution csfarmacie.cz
Flow Rate 0.5 - 2.0 mL/minInfluences analysis time and peak broadening
Temperature Ambient to 40°CCan affect selectivity and peak shape chromatographyonline.com
Additive (in mobile phase) Acids (e.g., TFA), Bases (e.g., DEA)Improves peak shape for ionizable compounds

Theoretical and Computational Studies of 2 Methyl N Quinolin 8 Ylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-methyl-N-quinolin-8-ylpropanamide. These methods provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly with the B3LYP/6-31G* and B3LYP/6-311++G** basis sets, have been instrumental in several key areas. scirp.org

Geometry Optimization and Conformational Analysis: DFT is employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process identifies the lowest energy conformation. For related quinoline (B57606) derivatives, DFT calculations have successfully predicted the existence of multiple stable conformers in the gas phase. scirp.org The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance.

Spectroscopic Property Prediction: DFT calculations can predict various spectroscopic properties, including infrared (IR) and Raman spectra. For instance, in a study of a similar quinolin-8-yloxy derivative, the calculated vibrational frequencies and assignments for different conformers were compared with experimental data. scirp.org The C=O stretching mode, a characteristic vibrational frequency for the amide group present in this compound, is sensitive to the conformational state of the molecule. scirp.org

Analysis of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For N-quinolin-8-ylundecanamide, a related compound, DFT calculations have shown that the HOMO is primarily localized on the electron-rich quinoline ring system. This suggests that the quinoline moiety is the likely site for electrophilic attack. The LUMO is also often distributed over this aromatic system.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Molecular Modeling and Docking Simulations for Putative Biological Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Interaction Modes with Hypothesized Biological Targets

Molecular docking studies can predict the preferred binding orientation of a ligand to a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For a series of quinolinone-based thiosemicarbazones, molecular docking was used to study their interactions with Mycobacterium tuberculosis. nih.gov This type of analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

In the context of this compound, while specific docking studies on this exact compound are not widely published, research on structurally similar quinoline derivatives provides valuable insights. For instance, studies on N-methyl-(2-arylquinolin-4-yl)oxypropanamides as ligands for the translocator protein (TSPO) have demonstrated the importance of the quinoline scaffold and the propanamide side chain for high-affinity binding. acs.orgnih.gov These studies often involve creating a library of related compounds and using docking to predict which modifications will enhance binding.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR are methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential in drug discovery for optimizing lead compounds.

Selection and Derivation of Physicochemical and Structural Descriptors

The foundation of any QSAR/SAR study is the selection and calculation of molecular descriptors. These are numerical values that describe various aspects of a molecule's structure and properties. They can be broadly categorized as:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polar surface area (PSA), molecular weight, and pKa. For example, the clogD (a measure of lipophilicity) was a key parameter considered in the development of TSPO ligands. acs.orgnih.gov

Structural Descriptors: These quantify the two-dimensional or three-dimensional arrangement of atoms. Examples include molecular volume, surface area, and various topological indices. In a QSAR study on quinolinone-based compounds, van der Waals volume was found to be a significant descriptor related to antituberculosis activity. nih.gov

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, dipole moment, and atomic charges. Electronegativity was another important descriptor in the aforementioned QSAR study. nih.gov

Machine learning algorithms are increasingly used to build QSAR models from these descriptors to predict the activity of new compounds. researchgate.net The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. who.int These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, various QSAR models have been developed to predict their efficacy in a range of therapeutic areas, including as antimalarial, anticancer, and antimicrobial agents. nih.govnih.govresearchgate.net

The development of a predictive model for the biological activity of this compound and its analogs would typically involve the synthesis of a library of related compounds with variations in the acyl group and substitutions on the quinoline ring. The biological activity of these compounds would be determined through in vitro assays, and this data would then be used to construct a QSAR model.

Commonly used methodologies for such models include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques correlate the steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, and hydrogen bond donor/acceptor fields) of the molecules with their biological activity.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

CompoundAcyl Group VariationQuinoline SubstitutionBiological Activity (IC50, µM)Predicted Activity (IC50, µM)
This compound 2-methylpropanamide None 5.2 5.5
Analog 1PropanamideNone8.17.9
Analog 22,2-dimethylpropanamideNone3.53.8
Analog 32-methylpropanamide6-methoxy2.12.3
Analog 42-methylpropanamide5-nitro10.510.2

This table presents hypothetical data for illustrative purposes to demonstrate how a QSAR model would be developed and validated. The predicted activity values would be generated from the established QSAR model.

Such a model, once validated, could be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby guiding the synthesis of more potent compounds.

Identification of Key Structural Features Contributing to Desired Activity

The biological activity of quinoline derivatives is intimately linked to their three-dimensional structure and the spatial arrangement of key functional groups. nih.gov For this compound, several structural features are likely to be critical for its biological function.

The quinolin-8-yl core is a well-established pharmacophore. The nitrogen atom at position 1 of the quinoline ring and the nitrogen of the amide linker can act as a bidentate ligand, chelating with metal ions that are often essential for the function of metalloenzymes, which may be the biological targets of these compounds. mdpi.com

The amide linker provides a degree of conformational rigidity and possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These features are crucial for forming specific interactions with amino acid residues in the binding pocket of a target protein. nih.gov

The 2-methylpropanamide side chain introduces specific steric and lipophilic characteristics. The isopropyl group (from the 2-methylpropanamide moiety) can engage in van der Waals or hydrophobic interactions within the target's binding site. The size and shape of this group can significantly influence the compound's binding affinity and selectivity.

Computational techniques such as molecular docking can be employed to visualize the binding of this compound to a putative biological target. The results of such studies can generate contour maps that highlight regions where certain physicochemical properties are favorable or unfavorable for activity.

Table 2: Key Structural Features of this compound and Their Potential Roles in Biological Activity

Structural FeaturePotential Role in Biological ActivitySupporting Evidence from Related Compounds
Quinoline Ring Nitrogen (N1) Metal chelation, hydrogen bond acceptorThe 8-aminoquinoline (B160924) scaffold is a known metal-binding pharmacophore. mdpi.com
Amide Linker (NH-CO) Hydrogen bonding (donor and acceptor), conformational rigidityAmide bonds are critical for ligand-receptor interactions in many drug classes. nih.gov
2-Methyl Group Steric bulk influencing binding pocket fit, lipophilic interactionsModifications to the acyl side chain of N-acyl-8-aminoquinolines are known to modulate activity.
Quinoline Ring System Aromatic stacking interactions (π-π interactions)The planar aromatic system can interact with aromatic amino acid residues in the target protein.

Exploration of Biological and Medicinal Chemistry Prospects for 2 Methyl N Quinolin 8 Ylpropanamide Derivatives

Rationale for Investigating Biological Activities based on Quinoline (B57606) Scaffold Precedents

The foundation for exploring the medicinal value of 2-methyl-N-quinolin-8-ylpropanamide and its related derivatives is firmly rooted in the extensive and well-documented history of the quinoline scaffold as a "privileged structure" in drug discovery. nih.govmdpi.com This heterocyclic system, composed of a fused benzene (B151609) and pyridine (B92270) ring, provides a versatile template for developing a multitude of biologically active molecules. rsc.org

The quinoline nucleus is a cornerstone in medicinal chemistry, demonstrating a remarkable range of pharmacological activities. nih.govnih.govbiointerfaceresearch.comorientjchem.orgresearchgate.net Its derivatives have been developed into approved drugs for various conditions, highlighting the scaffold's therapeutic significance. biointerfaceresearch.comnih.gov The inherent chemical properties of the quinoline ring, including its ability to undergo various substitution reactions, allow for extensive structural modifications, leading to compounds with diverse biological profiles. scispace.com This versatility has enabled the development of quinoline-based agents with applications across numerous disease areas. eurekaselect.combenthamscience.com

The established biological activities of quinoline derivatives are extensive and well-documented in scientific literature. nih.govbiointerfaceresearch.comresearchgate.net These activities underscore the rationale for further investigation into novel quinoline compounds.

Table 1: Reported Biological Activities of the Quinoline Scaffold

Biological Activity Description References
Anticancer Inhibition of cancer cell proliferation, induction of apoptosis, and targeting of key oncogenic pathways. nih.govnih.govorientjchem.orgmdpi.com
Antimicrobial Activity against various bacterial and fungal strains, including drug-resistant pathogens. nih.govbiointerfaceresearch.comeurekaselect.comresearchgate.net
Antimalarial Historical and ongoing importance, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being quinoline derivatives. biointerfaceresearch.commdpi.com
Antiviral Inhibition of viral replication, including activity against HIV and other RNA viruses. eurekaselect.comnih.govbohrium.com
Anti-inflammatory Modulation of inflammatory pathways and reduction of inflammation markers. nih.govbiointerfaceresearch.comresearchgate.net
Anticonvulsant Effects on the central nervous system to control seizure activity. nih.govbiointerfaceresearch.comresearchgate.net
Cardiovascular Includes anti-arrhythmic and antihypertensive properties. nih.govbiointerfaceresearch.com

| Enzyme Inhibition | Targeting a wide range of enzymes, including kinases, polymerases, and cholinesterases. | acs.orgresearchgate.net |

The vast repository of data on the biological targets of quinoline compounds allows for a hypothesis-driven approach to designing new derivatives like this compound. By analyzing the structure-activity relationships (SAR) of existing quinoline ligands, researchers can form educated hypotheses about which molecular targets a novel quinoline-amide might engage. scispace.comorientjchem.org For instance, the modification of the quinoline nucleus with different substituents is a known strategy for creating novel therapeutic compounds with enhanced pharmacological properties. researchgate.netscispace.com

A key strategy involves identifying a known biological target and designing a quinoline-amide that is predicted to interact with it. For example, a series of quinoline-8-carboxamides were specifically designed to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair. acs.org The design hypothesis was that an intramolecular hydrogen bond within the quinoline-8-carboxamide (B1604842) structure would mimic the conformation required for binding to the enzyme's active site. acs.org This led to the identification of 2-methylquinoline-8-carboxamide as a potent PARP-1 inhibitor. acs.org

In Vitro Assay Development and High-Throughput Screening Methodologies

Once a hypothesis is formed, the next step is to test the biological activity of the newly synthesized compounds. This is achieved through the development and implementation of various in vitro assays, often in a high-throughput format to screen large numbers of derivatives efficiently.

High-Throughput Screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for a specific biological activity. ptchm.pl Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, is one HTS method used to identify new biologically active substances. ptchm.plmdpi.com For quinoline derivatives, HTS approaches can involve screening against specific molecular targets (target-based screening) or whole organisms/cells (phenotypic screening). mdpi.comtandfonline.com

For example, a library of 101 quinoline and quinazoline (B50416) derivatives was screened against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) using a cell-based reporter assay to identify inhibitors of viral replication. bohrium.com Similarly, HTS of a diverse chemical library against the parasitic nematode Haemonchus contortus identified a quinoline derivative with significant anthelmintic activity. mdpi.com These screens often utilize automated liquid handling and data analysis systems to manage the large scale of the experiments. ptchm.pl

To validate and characterize the hits from HTS, a variety of more specific in vitro assays are employed. These can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated biological molecule, such as an enzyme or a receptor.

Enzyme Inhibition Assays: These are fundamental for discovering enzyme inhibitors. For quinoline derivatives, these assays have been used to measure the inhibition of numerous enzymes, including DNA methyltransferases (DNMTs), kinases like VEGFR-2 and EGFR, and carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. mdpi.comorientjchem.orgnih.govmdpi.comacs.org The potency of the inhibition is typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A series of quinoline-8-carboxamides were evaluated for their ability to inhibit human recombinant PARP-1, with 2-methylquinoline-8-carboxamide showing an IC₅₀ of 500 nM. acs.org

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. Radioligand binding assays are commonly used, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. nih.govresearchgate.net This method has been used to evaluate the affinity of quinoline derivatives for serotonin (B10506) receptors (e.g., 5-HT₃, 5-HT₆) and dopamine (B1211576) receptors. nih.govresearchgate.netacs.org

Cell-Based Assays: These assays measure the effect of a compound on living cells, providing information on cytotoxicity, cell proliferation, and mechanism of action in a more biologically relevant context.

Cytotoxicity/Antiproliferative Assays: The MTT assay is a common colorimetric assay used to assess the cytotoxic potential of compounds on various cancer cell lines (e.g., HeLa, MCF-7, K-562) and normal cell lines. nih.gov Numerous quinoline derivatives have been screened using such assays to identify potential anticancer agents. mdpi.comresearchgate.netnih.gov

Reporter Gene Assays: These assays are used to study the effect of compounds on gene expression. For instance, a reporter assay was used to confirm the demethylating activity of bis-quinoline compounds by measuring the expression of an EGFP reporter gene under the control of a methylated promoter. mdpi.com

Cell Cycle Analysis: Flow cytometry is used to investigate the effect of compounds on cell cycle progression and to detect apoptosis (programmed cell death), providing insights into the antiproliferative mechanism. nih.gov

Table 2: Selected In Vitro Activities of Quinoline Derivatives

Compound Class Target/Assay Result (IC₅₀) Reference
2-Methylquinoline-8-carboxamide PARP-1 Enzyme Inhibition 500 nM acs.org
5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide VEGFR-2 Kinase Inhibition 3.8 nM nih.gov
5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide HUVEC Cell Proliferation 5.5 nM nih.gov
Bis-quinoline Isomer 2b MCF-7 Cell Proliferation 0.3 µM mdpi.com
Bis-quinoline Isomer 2a HCT116 Cell Proliferation <1 µM mdpi.com
Sulfonylated Indenoquinoline EGFR-TK Inhibition 0.6 - 10.2 nM acs.org
4-(Phenoxyanilino)quinoline MEK Enzyme Inhibition 25 nM nih.gov
Quinolinecarboxylic Acid Derivative 5 5-HT₃ Receptor Binding (Kᵢ) 9.9 nM nih.govresearchgate.net
Quinoline Derivative 7d α-Glycosidase Inhibition 0.07 mM mdpi.com

Mechanistic Studies of Potential Biological Interactions

Understanding the mechanism of action at a molecular level is crucial for the further development of a drug candidate. For quinoline derivatives, mechanistic studies have revealed a variety of ways they interact with biological systems. The specific mechanism is highly dependent on the compound's structure and its identified target. researchgate.netscispace.com

One established mechanism for certain quinoline antimalarials, like chloroquine, involves interfering with heme detoxification in the parasite's digestive vacuole. pnas.org The drug is thought to cap the growing hemozoin crystals, preventing further crystallization of toxic heme. pnas.org Other proposed mechanisms for quinoline derivatives include binding to DNA to impede synthesis, causing oxidative stress, and modulating the activity of neurotransmitters. researchgate.netscispace.com

For the quinoline-amide class, mechanistic investigations are guided by the identified target. In the case of the PARP-1 inhibiting quinoline-8-carboxamides, X-ray crystallography and NMR studies confirmed the hypothesized intramolecular hydrogen bond that locks the molecule in a conformation suitable for binding to the enzyme's active site. acs.org For VEGFR-2 inhibiting quinoline amides, docking simulations suggest a common mode of interaction at the ATP-binding site of the kinase, preventing its activation. nih.gov For quinoline derivatives that form amide bonds, mechanistic studies have also investigated the kinetics and proton dependency of the ligation reaction itself, providing insights for designing molecules that react efficiently under physiological pH. acs.org Further studies using techniques like chemical proteomics can help identify the protein targets that quinoline derivatives bind to within the cell, corroborating findings from localization studies and providing deeper mechanistic insights. uct.ac.za

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels

The primary molecular target for this compound and its related derivatives is the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. nih.gov TSPO is predominantly located on the outer mitochondrial membrane. nih.gov It is found in various tissues and is particularly abundant in glial cells within the central nervous system and in cells responsible for steroid synthesis. nih.gov

The mechanism of action of these compounds is centered on their ability to bind to TSPO. This binding facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, a critical and rate-limiting step in the synthesis of neurosteroids. nih.gov By enhancing neurosteroid production, these derivatives can influence the function of neurotransmitter systems, contributing to their potential therapeutic effects. nih.gov At the subcellular level, the interaction with mitochondrial TSPO is the key event that initiates these downstream effects. nih.gov

Detailed Enzyme Kinetics and Inhibition Profile Analysis

The interaction between this compound derivatives and TSPO is characterized by high-affinity binding. Enzyme kinetic studies are essential for quantifying this interaction and are typically conducted through competitive binding assays. acs.orgmdpi.com In these assays, the compound of interest competes with a radiolabeled ligand that has a known high affinity for TSPO.

A key parameter derived from these kinetic analyses is the inhibition constant (Kᵢ), which reflects the concentration of the compound required to inhibit 50% of the binding of the radioligand. A lower Kᵢ value signifies a higher binding affinity. For instance, a derivative of this compound, N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide, has demonstrated a Kᵢ of 0.10 nM in rats and 1.4 nM in humans, indicating very potent binding. nih.govnih.gov The competitive nature of this inhibition suggests that these derivatives bind to the same site on TSPO as the reference ligands. science.gov This detailed kinetic information is vital for understanding the structure-activity relationships (SAR) that guide the development of more potent compounds. acs.orgmdpi.com

Characterization of Ligand-Target Binding Dynamics and Specificity

Derivatives of this compound exhibit a high degree of specificity for TSPO. acs.org This specificity is a crucial attribute for any potential therapeutic agent, as it helps to minimize off-target effects. The selective binding to TSPO has been confirmed through various experimental techniques, including competition assays where the binding of the derivative is displaced by known TSPO ligands but not by compounds that target other receptors.

The binding affinity of these ligands can vary between species, an important consideration for the preclinical to clinical translation of these compounds. For example, the l-enantiomer (B50610) of a closely related compound, N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamide, showed a significantly higher affinity for rat TSPO (IC₅₀ = 5.4 nM) compared to human TSPO (Kᵢ = 44 nM). acs.org Such species-dependent differences in binding dynamics underscore the importance of evaluating these compounds in multiple systems.

Rational Analog Design and Optimization Strategies for Enhanced Biological Performance

Systematic Scaffold Modification for Improved Potency and Selectivity

The development of more effective this compound derivatives relies on rational analog design and systematic modification of the core chemical scaffold. acs.orgnih.gov Structure-activity relationship (SAR) studies are instrumental in guiding these modifications to enhance binding potency and selectivity for TSPO.

Key areas of the molecule that have been targeted for modification include:

The Aryl Scaffold and Side Chain Tether: Variations in these regions have been explored to improve binding characteristics. nih.gov

The Pendant Substituted Amido Group: Alterations to this part of the molecule can significantly influence binding affinity. nih.gov

The Chiral Center: The presence and nature of the methyl group at the chiral center have been shown to be critical for high affinity, as its removal or replacement with a larger group, like an ethyl group, was detrimental to binding. acs.org

N-Alkyl Substituent: Progressive lengthening of the N-alkyl substituent from methyl to butyl has been shown to dramatically increase TSPO affinity. nih.govacs.org

These systematic modifications have led to the discovery of new derivatives with improved properties, such as oxygen-tethered N-methyl-aryloxypropanamides, which exhibit high affinity and attenuated lipophilicity. nih.govnih.gov

Development of this compound Derivatives as Leads for Radioligands (e.g., Positron Emission Tomography Imaging)

The high affinity and specificity of these compounds for TSPO make them excellent candidates for development as radioligands for Positron Emission Tomography (PET) imaging. nih.govacs.orgnih.gov TSPO is a recognized biomarker for neuroinflammation, as its expression is upregulated in activated microglia during neuronal damage. nih.gov PET radioligands that can accurately quantify TSPO levels are therefore highly valuable for studying various neurological disorders. nih.govnih.gov

The development of a PET radioligand from a this compound derivative involves several key steps. A lead compound with high affinity and favorable pharmacokinetic properties is first selected. acs.org This compound is then labeled with a positron-emitting radionuclide, such as carbon-11. nih.govnih.gov A common strategy for this is the methylation of a secondary amido nitrogen with [¹¹C]methyl iodide. nih.govacs.org The resulting radioligand must be able to cross the blood-brain barrier and exhibit low nonspecific binding to be effective for brain imaging. acs.org Several derivatives from this class have shown promise as leads for the development of PET radioligands. nih.govacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-N-quinolin-8-ylpropanamide?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, reacting 8-aminoquinoline with 2-methylpropanoyl chloride in ethanol under reflux with catalytic acetic acid. After refluxing for 18–20 hours, the crude product is purified via column chromatography (e.g., CH₂Cl₂/MeOH 97:3) to isolate the final product. This approach mirrors protocols for analogous quinoline-amide hybrids .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction data collected on Bruker CCD diffractometers (λ = Cu-Kα/Mo-Kα) resolve bond lengths and angles. Space groups (e.g., P2₁2₁2₁) are assigned using SHELXT .
  • NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent environments. For example, methyl groups adjacent to the amide moiety appear as singlets near δ 2.1–2.3 ppm .

Q. What preliminary assays evaluate the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition : Dose-response curves (IC₅₀) are generated using fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition monitored at 412 nm).
  • Receptor binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) quantify affinity (Kᵢ values) .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise in structural studies of this compound?

  • Methodology : Disorder in flexible side chains or solvent molecules requires iterative refinement in SHELXL. Strategies include:

  • Applying restraints to bond lengths/angles for disordered regions.
  • Modeling twinning (e.g., using BASF parameter) for non-merohedral cases.
  • Validation with R₁/wR₂ convergence (<5% discrepancy) and Hirshfeld surface analysis .

Q. How can contradictory biological activity data be resolved across studies?

  • Methodology :

  • Assay standardization : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Structural validation : Verify compound purity via HPLC and compare with crystallographic data to rule out polymorphic interference .

Q. What computational approaches predict electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps. Solvent effects are incorporated via Polarizable Continuum Model (PCM).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for SAR studies. The Colle-Salvetti correlation-energy formula underpins electron-density functional approximations .

Q. How are structure-activity relationships (SAR) systematically explored for quinoline-amide derivatives?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the quinoline C-2 or amide positions.
  • Biological testing : Parallel synthesis (e.g., via TBTU-mediated couplings) generates derivatives for comparative IC₅₀ profiling .

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